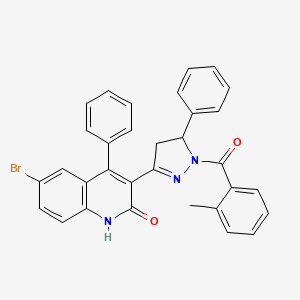

6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Description

The compound 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolin-2-one core substituted with a bromine atom at position 6, a phenyl group at position 4, and a 4,5-dihydropyrazole moiety at position 3. The pyrazole ring is further functionalized with a 2-methylbenzoyl group and a phenyl substituent.

Properties

IUPAC Name |

6-bromo-3-[2-(2-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24BrN3O2/c1-20-10-8-9-15-24(20)32(38)36-28(21-11-4-2-5-12-21)19-27(35-36)30-29(22-13-6-3-7-14-22)25-18-23(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRZXKWENSJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and various catalysts to facilitate the formation of the pyrazole and phenyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline backbone fused with a pyrazole moiety, characterized by multiple aromatic rings. The molecular formula is , indicating a substantial molecular weight and complexity. The synthesis typically involves several key steps:

- Starting Materials : The synthesis begins with bromoquinoline and pyrazole derivatives.

- Reaction Conditions : Key parameters include solvent choice (e.g., dimethylformamide or acetonitrile), reaction temperature, and time. Modern techniques such as microwave-assisted synthesis can enhance yield and purity.

- Characterization : The synthesized compound is analyzed using various spectroscopic techniques to confirm its structure.

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Properties : Studies have shown that quinoline and pyrazole derivatives possess significant antimicrobial activity against various strains of bacteria and fungi.

- Antitumor Activity : Some derivatives have been identified as potential anticancer agents, demonstrating efficacy against specific cancer cell lines.

- Anti-inflammatory Effects : Molecular docking studies suggest that these compounds can interact with proteins involved in inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study demonstrated that derivatives of 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one exhibited potent antimicrobial activity against drug-resistant bacterial strains. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

In another investigation, the compound was tested against various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results indicated significant cytotoxic effects, with IC50 values suggesting strong potential for further development as an anticancer agent.

Anti-inflammatory Mechanisms

Molecular docking simulations indicated that the compound could effectively bind to cyclooxygenase enzymes (COX), which are critical in inflammatory processes. This suggests its potential use in treating conditions like arthritis or other inflammatory disorders.

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains |

| Anticancer | Significant cytotoxicity in various cancer cell lines |

| Anti-inflammatory | Potential COX inhibition leading to reduced inflammation |

Mechanism of Action

The mechanism of action of 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Acyl Groups

A closely related analogue, 6-bromo-3-[1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one (), substitutes the 2-methylbenzoyl group with a 3-chlorobenzoyl moiety and replaces the phenyl group on the pyrazole with a 4-methoxyphenyl group. Key differences include:

- Steric Impact : The 4-methoxyphenyl group introduces a bulkier substituent, which could alter molecular conformation and solubility .

Quinolinone vs. Indole-Based Analogues

Compound 13 from , 4-(3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, replaces the quinolinone core with a tetrahydroindole system. Notable contrasts include:

- Functional Groups : The sulfonamide group in compound 13 enhances hydrophilicity, which may improve aqueous solubility relative to the benzoyl-substituted target compound .

Brominated Pyrazolones

Example 5.23 in describes 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one , a simpler brominated pyrazolone. Differences include:

- Substituent Complexity: The target compound’s extended quinolinone-pyrazole architecture offers more interaction sites than the smaller pyrazolone.

- Reactivity : The dual bromine atoms in Example 5.23 suggest higher electrophilicity, suitable for nucleophilic substitution reactions, whereas the target compound’s bromine is likely inert under physiological conditions .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Electronic and Steric Effects : Substituents like chlorine or methoxy groups significantly modulate electronic properties and steric bulk, impacting binding to biological targets .

- Solubility : Sulfonamide-containing analogues (e.g., compound 13) exhibit better aqueous solubility, a critical factor for drug bioavailability .

- Structural Tools : Crystallographic software (SHELXL ) and wavefunction analyzers (Multiwfn ) are instrumental in elucidating conformational and electronic properties of these compounds.

Biological Activity

The compound 6-bromo-3-(1-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that combines a quinoline structure with a pyrazole moiety. This structural diversity makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Synthesis

The molecular formula of this compound is , and it features multiple aromatic rings, including phenyl and quinoline groups. The synthesis typically involves several key steps, including the reaction of bromoquinoline with pyrazole derivatives under controlled conditions (temperature, solvent choice) to optimize yield and purity. Modern techniques such as microwave-assisted synthesis may also be employed to enhance efficiency.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown significant antiproliferative effects against cancer cell lines. For instance, pyrazole derivatives have been evaluated for their efficacy against MCF-7 breast cancer cells with IC50 values as low as 0.08 µM .

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have demonstrated that certain pyrazole derivatives exhibit strong anti-inflammatory activity by stabilizing the human red blood cell membrane .

- Antimicrobial Effects : Similar pyrazole compounds have shown activity against various microbial strains, indicating potential for development as antimicrobial agents .

The mechanism of action for This compound is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. Molecular docking studies can provide insights into binding affinities and interaction modes with target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A series of pyrazole derivatives were synthesized and tested for anticancer activity using the MTT assay method. One derivative showed an IC50 value of 0.07 µM against EGFR, comparable to established drugs like erlotinib .

- Inflammation Inhibition : Research has indicated that certain pyrazole compounds can significantly inhibit COX enzymes, demonstrating their potential as anti-inflammatory agents. For example, one study reported a dual inhibitory activity on inflammatory markers with IC50 values in the nanomolar range .

- Antimicrobial Evaluation : Pyrazole derivatives have been screened for their antimicrobial properties against various pathogens, showing promising results that warrant further investigation for clinical applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Notable Activity | IC50 Value |

|---|---|---|---|

| Pyrazole Derivative A | Structure | Antitumor | 0.08 µM |

| Pyrazole Derivative B | Structure | Anti-inflammatory | 0.07 µM |

| Pyrazole Derivative C | Structure | Antimicrobial | Varies |

Q & A

Q. How can solvent effects on excited-state dynamics be quantified for photophysical applications?

- Methodology : Measure fluorescence lifetimes (time-correlated single-photon counting) and quantum yields in solvents of varying polarity. Compare with TD-DFT calculations to map solvent-dependent energy transitions, as demonstrated for related quinoline derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.